Edivoxetine - 1194508-25-2

Edivoxetine

Catalog Number: EVT-267057
CAS Number: 1194508-25-2
Molecular Formula: C18H26FNO4
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Edivoxetine is a drug which acts as a selective norepinephrine reuptake inhibitor and is currently under development by Eli Lilly for attention-deficit hyperactivity disorder (ADHD) and as an antidepressant treatment. Edivoxetine failed to be approved for major depressive disorder after phase III clinical trials in 2012.
Classification and Source

Edivoxetine is classified as a norepinephrine reuptake inhibitor. Its chemical structure is characterized by the presence of a fluorinated phenyl group and a morpholine moiety, which are critical for its pharmacological activity. The compound's IUPAC name is (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol, and it has a molecular formula of C18H26FNO4C_{18}H_{26}FNO_{4} with a molar mass of approximately 339.407 g/mol .

Synthesis Analysis

The synthesis of Edivoxetine has been explored through various methods, focusing on asymmetric synthesis techniques that preserve chirality. One notable approach involves utilizing D-serine as a chiral source, which is maintained throughout the synthesis process. This method emphasizes the importance of optimizing conditions for safety and efficiency.

Key Technical Details

  1. Chiral Source: D-serine serves as the starting material to introduce chirality.
  2. Diazotization Process: A scalable diazotization process was developed to produce an intermediate epoxy acid, which is crucial for further transformations in the synthesis .
  3. Optimization: The synthesis parameters were optimized to enhance yield and minimize safety risks associated with the reactions involved .
Molecular Structure Analysis

Edivoxetine's molecular structure includes several significant features:

  • Fluorinated Phenyl Group: The presence of a fluorine atom enhances the compound's lipophilicity and biological activity.
  • Morpholine Ring: This cyclic amine contributes to the compound's ability to interact with norepinephrine transporters.
  • Hydroxyl Group: The hydroxyl functional group plays a role in the compound's solubility and reactivity.

The three-dimensional arrangement of these groups allows Edivoxetine to effectively bind to norepinephrine transporters, which is critical for its function as a reuptake inhibitor.

Chemical Reactions Analysis

Edivoxetine undergoes various chemical reactions during its synthesis and potential metabolic pathways:

  1. Reactions Involved in Synthesis: Key reactions include nucleophilic substitutions and cyclization processes that form the morpholine ring and introduce the fluorinated phenyl group.
  2. Metabolic Reactions: Once administered, Edivoxetine may undergo metabolic transformations primarily through hepatic pathways, involving oxidation and conjugation reactions that facilitate its excretion from the body.

Parameters of Interest

Mechanism of Action

Edivoxetine functions primarily as a selective norepinephrine reuptake inhibitor. By blocking the reuptake of norepinephrine at synaptic sites, it increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing noradrenergic signaling.

Relevant Data

  • Binding Affinity: Edivoxetine shows high affinity for norepinephrine transporters compared to serotonin transporters, which underlies its selectivity.
  • Pharmacodynamic Effects: Clinical trials indicated that Edivoxetine could improve symptoms associated with depression and attention-deficit hyperactivity disorder by modulating norepinephrine levels .
Physical and Chemical Properties Analysis

Edivoxetine exhibits several important physical and chemical properties:

  • Solubility: It is moderately soluble in water, which is essential for its bioavailability.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific thermal properties have not been extensively documented but are crucial for formulation development.

Relevant Data

  • Molecular Weight: 339.407 g/mol
  • Chemical Formula: C18H26FNO4C_{18}H_{26}FNO_{4}
Applications

Although Edivoxetine did not achieve commercial approval, it has several potential applications in scientific research:

  1. Neuropharmacology Studies: Its mechanism as a norepinephrine reuptake inhibitor makes it a candidate for studying noradrenergic systems in various neurological disorders.
  2. Comparative Analyses: Edivoxetine can serve as a reference compound in studies comparing different classes of antidepressants or attention-deficit hyperactivity disorder treatments.
  3. Drug Development Research: Insights gained from its development can inform future drug design aimed at similar targets within neurotransmitter systems.
Introduction to Edivoxetine in Neuropsychopharmacological Research

Historical Development and Rationale for Norepinephrine Reuptake Inhibition

Edivoxetine (developmental code LY-2216684) emerged as a potent and highly selective norepinephrine reuptake inhibitor (NRI) developed by Eli Lilly and Company during the late 2000s. Its development was grounded in the monoaminergic hypothesis of neuropsychiatric disorders, specifically targeting deficiencies in noradrenergic neurotransmission implicated in depression and attention-deficit disorders [1] [10]. The compound was engineered to selectively inhibit the norepinephrine transporter (NET) with minimal affinity for serotonin or dopamine transporters, distinguishing it from dual-acting antidepressants like SNRIs [1].

The pharmacological rationale stemmed from evidence demonstrating that noradrenergic pathways modulate executive function, attention, and mood regulation. Preclinical data indicated that edivoxetine increased synaptic norepinephrine concentrations by blocking reuptake, thereby amplifying noradrenergic signaling in prefrontal cortical regions [4]. This mechanism aligned with the clinical observation that existing antidepressants left many patients with incomplete symptom resolution, particularly regarding cognitive and functional domains [7]. By 2010, edivoxetine had entered Phase III clinical trials as both a monotherapy and adjunctive treatment for major depressive disorder (MDD) [1] [3].

Despite promising Phase II results demonstrating antidepressant efficacy [1], Eli Lilly terminated edivoxetine's development in December 2013 following three pivotal Phase III trials (LNBM, LNBQ, LNBR). These studies evaluated edivoxetine as an adjunct to SSRIs in MDD patients with partial treatment response and failed to demonstrate statistically significant superiority over placebo on the Montgomery-Åsberg Depression Rating Scale (MADRS) after eight weeks [3] [6] [8]. This discontinuation highlighted the challenges in developing selective NRIs for depression, though the compound remains a valuable research tool for understanding noradrenergic therapeutics.

Position Within the Spectrum of Monoaminergic Therapeutics

Edivoxetine occupies a distinct niche within the pharmacological spectrum of monoaminergic agents. Unlike first-generation tricyclic antidepressants (TCAs) that non-selectively inhibit norepinephrine and serotonin reuptake while antagonizing muscarinic, histaminergic, and adrenergic receptors, edivoxetine exhibits high selectivity for the norepinephrine transporter (NET) [1] [9]. This specificity positioned it as a cleaner pharmacological tool than older NRIs like desipramine, with potentially improved tolerability.

Compared to other contemporary antidepressants, edivoxetine's mechanism contrasts sharply with:

  • SSRIs (e.g., fluoxetine): Primarily serotonergic
  • SNRIs (e.g., duloxetine): Balanced serotonin-norepinephrine inhibition
  • NDRIs (e.g., bupropion): Norepinephrine-dopamine reuptake inhibition

The compound’s clinical profile suggested particular utility for specific symptom clusters. Research indicated that noradrenaline-selective agents might preferentially improve executive dysfunction, psychomotor retardation, and anergia compared to SSRIs, which show greater effects on anxiety and rumination [7]. A Phase II adjunctive trial in SSRI partial responders found that while edivoxetine did not separate from placebo on the primary MADRS endpoint, it demonstrated significant improvements in functional outcomes measured by the Sheehan Disability Scale (SDS) [7]. This suggested a potential dissociation between symptom reduction and functional improvement in depression treatment.

Table 1: Comparative Mechanisms of Selected Monoaminergic Therapeutics

Compound ClassPrimary MechanismKey Clinical AgentsDifferentiating Features from Edivoxetine
Selective NRINET inhibitionAtomoxetine, ReboxetineEdivoxetine demonstrated shorter half-life (~6 hours) vs atomoxetine (~5 hours) [4] [9]
SNRISERT + NET inhibitionDuloxetine, VenlafaxineBroader mechanism with dual neurotransmitter effects
SSRISERT inhibitionFluoxetine, SertralinePrimarily serotonergic without direct noradrenergic action
TCANET + SERT inhibitionNortriptyline, DesipramineNon-selective with significant muscarinic/ histaminergic effects

Research Significance in Addressing Unmet Needs in Neuropsychiatric Disorders

Edivoxetine's development program addressed two critical unmet needs in neuropsychiatry: treatment-resistant depression and non-stimulant ADHD therapeutics. Despite the discontinuation of its depression program, the compound generated valuable insights into these challenging clinical domains.

In depression research, edivoxetine was specifically investigated for SSRI partial responders – a substantial patient population representing 50-70% of treated MDD cases [7]. The hypothesis posited that augmenting SSRI therapy with a selective NRI would yield synergistic effects by engaging complementary neurochemical pathways. A meticulously designed Phase III relapse prevention study (NCT01299272) enrolled 1,249 MDD patients with partial SSRI response. After open-label edivoxetine augmentation and stabilization, 586 remitted patients entered a double-blind withdrawal phase. Surprisingly, the study found no significant difference between continued edivoxetine and placebo in preventing symptom re-emergence (Kaplan-Meier log-rank p = 0.485) or sustained remission rates (75.4% vs. 76.7%, p = 0.771) [2]. These results challenged the clinical utility of NRIs for depression maintenance therapy.

For ADHD, edivoxetine presented a promising non-stimulant alternative. Pharmacokinetic studies in pediatric populations demonstrated rapid absorption (T~max~ ≈ 2 hours) and a half-life of approximately 6 hours across doses of 0.05-0.3 mg/kg [4] [9]. Plasma concentrations showed dose-proportional increases without accumulation, and pharmacodynamic assessments confirmed target engagement via significant reductions in plasma 3,4-dihydroxyphenylglycol (DHPG), a norepinephrine metabolite (maximum decrease ~28%) [4] [9]. These findings established proof-of-concept for norepinephrine reuptake inhibition in pediatric ADHD, though efficacy studies were terminated following the depression program discontinuation.

Table 2: Key Clinical Trials of Edivoxetine in Neuropsychiatric Disorders

Study FocusDesignKey FindingsResearch Significance
MDD Adjunctive Therapy [2] [7]Phase III RCT in SSRI partial responders (N=1249)No significant advantage over placebo in preventing symptom re-emergence (symptom re-emergence: 9.9% vs 8.2%, p=0.565)Challenged assumption that NRI augmentation provides maintenance benefit
Pediatric ADHD Pharmacokinetics [4] [9]Phase I open-label safety and PK studyDose-dependent PK profile; Plasma DHPG reduction confirmed noradrenergic engagementEstablished dosing parameters for future non-stimulant ADHD drug development
MDD Adjunctive Functional Outcomes [7]Phase II pilot RCT (N=227)Significant functional improvement on SDS despite lack of symptom superiorityHighlighted potential dissociation between symptom and functional outcomes

The research surrounding edivoxetine ultimately illuminated the complexity of noradrenergic modulation in neuropsychiatric disorders. While selective NET inhibition demonstrated measurable neurobiological effects, translating this activity into consistent clinical benefits proved challenging. The compound's development contributed valuable insights into clinical trial design for treatment-resistant depression, pharmacokinetic modeling in pediatric populations, and the functional significance of noradrenergic pathways – knowledge that continues to inform ongoing neuropsychopharmacological innovation [2] [4] [9].

Properties

CAS Number

1194508-25-2

Product Name

Edivoxetine

IUPAC Name

(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol

Molecular Formula

C18H26FNO4

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C18H26FNO4/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3/t17-,18+/m0/s1

InChI Key

CPBHSHYQQLFAPW-ZWKOTPCHSA-N

SMILES

COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O

Solubility

Soluble in DMSO, not in water

Synonyms

alpha-((5-fluoro-2-methoxyphenyl)methyl)-alpha-(tetrahydro-2H-pyran-4-yl)-2-morpholinemethanol
edivoxetine
LY 2216684
LY-2216684
LY2216684

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O

Isomeric SMILES

COC1=C(C=C(C=C1)F)C[C@]([C@@H]2CNCCO2)(C3CCOCC3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.